(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one is a complex organic compound that features a unique combination of structural elements, including a benzodioxole moiety, a phenyl group, and an isoxazole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-phenylisoxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-2-oxiranyl-4-methoxyphenylmethanone: Shares the benzodioxole moiety but differs in the presence of an oxirane ring and methoxy group.
Benzo[d][1,3]dioxole substituted organoselenium compounds: Incorporate the benzodioxole subunit but contain selenium atoms, leading to different chemical properties and biological activities.
Uniqueness
4-(1,3-Benzodioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one is unique due to its combination of structural elements, which confer distinct chemical reactivity and potential biological activities. Its isoxazole ring, in particular, sets it apart from other benzodioxole-containing compounds, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C17H11NO4 |
---|---|
Molecular Weight |
293.27g/mol |
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H11NO4/c19-17-13(16(18-22-17)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)21-10-20-14/h1-9H,10H2/b13-8+ |
InChI Key |
HXPYADVNHOGEER-MDWZMJQESA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4 |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=NOC3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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